N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide
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Overview
Description
N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide is a chemical compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a benzamide group attached to a sulfonylethenyl moiety, which is further substituted with a chlorine atom and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide typically involves the reaction of 2-chloro-1-(4-methylphenyl)sulfonylethene with benzamide under specific conditions. One common method includes the use of acetic acid as a solvent, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to provide active sites for the synthesis of benzamide derivatives, offering a green and efficient pathway .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide: Known for its enzyme inhibitory properties and potential therapeutic applications.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Synthesized using acetic acid as a solvent and characterized by its unique structural features.
Uniqueness
N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide stands out due to its specific substitution pattern and the presence of both sulfonylethenyl and benzamide groups
Properties
CAS No. |
136800-80-1 |
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Molecular Formula |
C16H14ClNO3S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide |
InChI |
InChI=1S/C16H14ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)15(11-17)18-16(19)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b15-11+ |
InChI Key |
HEHYAHMUZJUXCA-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/Cl)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CCl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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